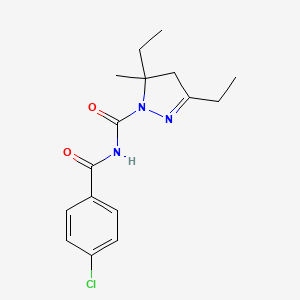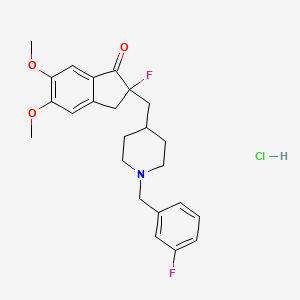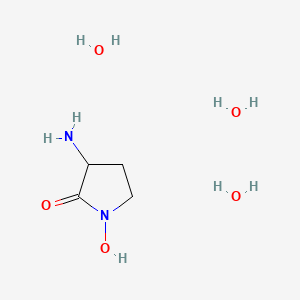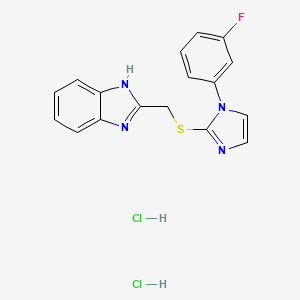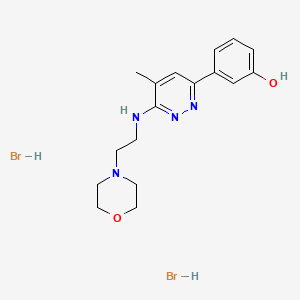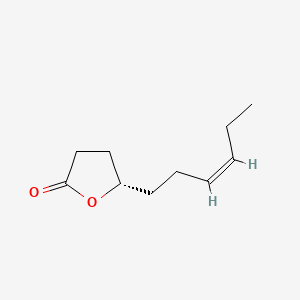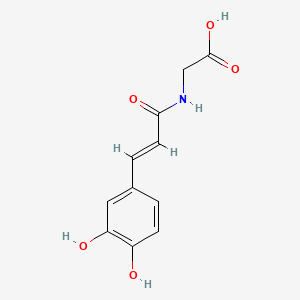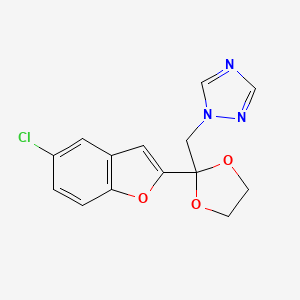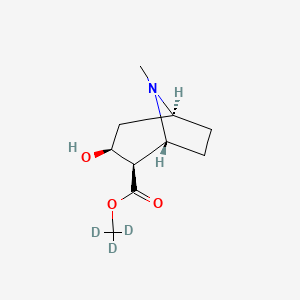![molecular formula C11H15NNa2O5 B12772224 Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[4-(カルボキシメチル)-2,3-ジヒドロピロール-1-イル]エトキシ]プロパノ酸二ナトリウムは、ピロール環、カルボン酸基、およびエトキシプロパノエート鎖を含む独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-[2-[4-(カルボキシメチル)-2,3-ジヒドロピロール-1-イル]エトキシ]プロパノ酸二ナトリウムの合成は、一般的に複数の手順を伴います反応条件は、通常、目的の生成物を高い収率と純度で得るために、特定の触媒と溶媒を必要とします .
工業生産方法
この化合物の工業生産には、自動反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。これらの方法は、反応条件を最適化し、廃棄物を削減し、製品の一貫性を確保するように設計されています。クロマトグラフィーや結晶化などの高度な精製技術の使用も、工業環境では一般的です .
化学反応の分析
反応の種類
3-[2-[4-(カルボキシメチル)-2,3-ジヒドロピロール-1-イル]エトキシ]プロパノ酸二ナトリウムは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤などがあります。温度、圧力、溶媒などの反応条件は、目的の結果を得るために慎重に制御されます。例えば、酸化反応は、高温で酸性条件で行う必要がある場合があり、還元反応は、エタノールなどの溶媒の存在下で低温で行うことができます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、化合物の酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。置換反応は、導入される置換基の性質に応じて、さまざまな生成物を生成する可能性があります .
科学研究における用途
3-[2-[4-(カルボキシメチル)-2,3-ジヒドロピロール-1-イル]エトキシ]プロパノ酸二ナトリウムは、いくつかの科学研究用途があります。
化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性を含む潜在的な生物活性について研究されています。
医学: がんや感染症など、さまざまな病気の治療薬としての可能性を調査するために、研究が進められています。
科学的研究の応用
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
3-[2-[4-(カルボキシメチル)-2,3-ジヒドロピロール-1-イル]エトキシ]プロパノ酸二ナトリウムの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。例えば、細胞増殖に関与する特定の酵素の活性を阻害して、抗がん効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
エチレンジアミン四酢酸 (EDTA): 医学や産業など、さまざまな用途で使用されるキレート剤。
ジエチレントリアミン五酢酸 (DTPA): EDTAと同様の用途を持つ別のキレート剤。
ニトリロ三酢酸 (NTA): 洗剤や水処理に使用されるキレート剤.
独自性
3-[2-[4-(カルボキシメチル)-2,3-ジヒドロピロール-1-イル]エトキシ]プロパノ酸二ナトリウムは、ピロール環とエトキシプロパノエート鎖を含む特定の構造により、独自性を特徴としています。この構造は、他の類似の化合物とは異なる、独特の化学的および生物学的特性を付与します .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent used in various applications, including medicine and industry.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar applications to EDTA.
Nitrilotriacetic acid (NTA): A chelating agent used in detergents and water treatment.
Uniqueness
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate is unique due to its specific structure, which includes a pyrrole ring and an ethoxypropanoate chain. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds .
特性
分子式 |
C11H15NNa2O5 |
|---|---|
分子量 |
287.22 g/mol |
IUPAC名 |
disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C11H17NO5.2Na/c13-10(14)2-5-17-6-4-12-3-1-9(8-12)7-11(15)16;;/h8H,1-7H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChIキー |
AZYRKDVJGZVQEJ-UHFFFAOYSA-L |
正規SMILES |
C1CN(C=C1CC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


